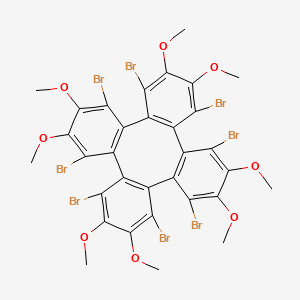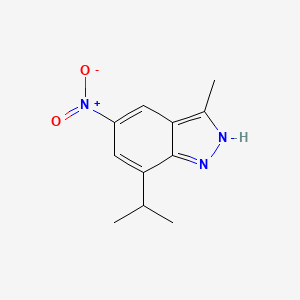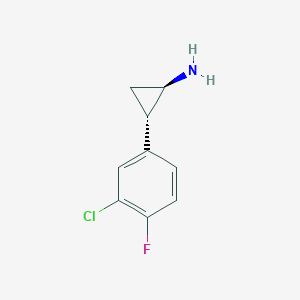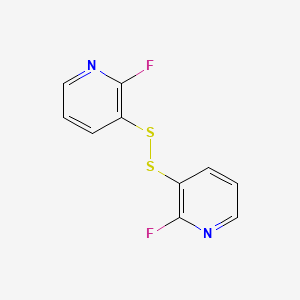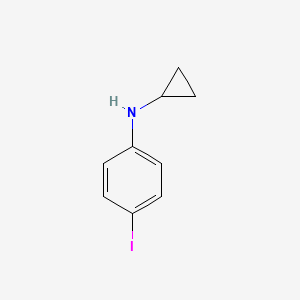
N-cyclopropyl-4-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring at the para position relative to the amino group. The molecular structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Analyse Des Réactions Chimiques
N-cyclopropyl-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclopropyl-4-aminobenzene.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Applications De Recherche Scientifique
N-cyclopropyl-4-iodoaniline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Materials Science: The compound is used in the development of advanced materials, including conductive polymers and organic semiconductors.
Organic Synthesis: This compound is a valuable building block in the synthesis of complex organic molecules, including natural products and agrochemicals.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-iodoaniline depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with various biological targets, including enzymes and receptors, to exert its effects.
Chemical Pathways: In organic synthesis, the compound can undergo various chemical transformations, including nucleophilic substitution and coupling reactions, to form more complex structures.
Comparaison Avec Des Composés Similaires
N-cyclopropyl-4-iodoaniline can be compared with other similar compounds:
Propriétés
Formule moléculaire |
C9H10IN |
|---|---|
Poids moléculaire |
259.09 g/mol |
Nom IUPAC |
N-cyclopropyl-4-iodoaniline |
InChI |
InChI=1S/C9H10IN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 |
Clé InChI |
VZICIDGCMDJRSM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


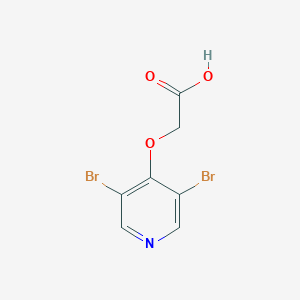
![1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B12954268.png)
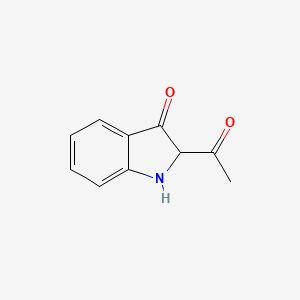
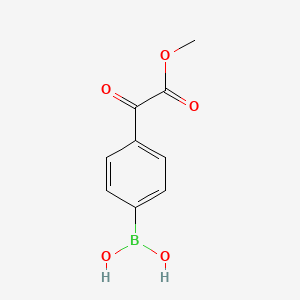
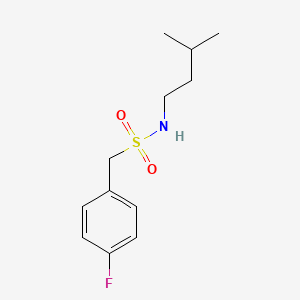
![5-Ethynylbenzo[b]thiophene](/img/structure/B12954287.png)
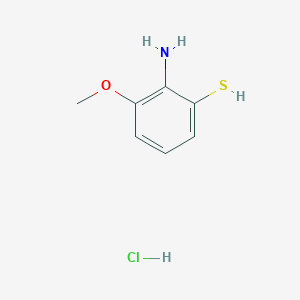
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)
